4-O-Methyluracil-1-yl

Vue d'ensemble

Description

4-O-Methyluracil-1-yl, also known as thymine, is a nucleobase that is found in DNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the stability and function of DNA, as it forms hydrogen bonds with adenine to create the base pairs that hold the two strands of DNA together.

Applications De Recherche Scientifique

Nucleotide Synthesis and Metabolism

4-O-Methyluracil-1-yl plays a significant role in the synthesis and metabolism of nucleotides. It is involved in the formation of uridine monophosphate (UMP), which is a fundamental building block of RNA. This compound can participate in the metabolic pathways that convert nucleotides into active forms, such as triphosphates, that are necessary for RNA synthesis and function .

Chemotherapy Drug Design

Derivatives of 4-O-Methyluracil-1-yl have been explored as potential inhibitors of thymidylate synthase (TYMS), a key enzyme in DNA synthesis. Inhibiting TYMS can lead to the depletion of thymidine triphosphate (dTTP), causing DNA damage and cell death, which is a desired outcome in cancer cells. This mechanism is the basis for the design of chemotherapy drugs .

Antiviral Research

The structural similarity of 4-O-Methyluracil-1-yl to the nucleobase uracil allows it to act as a mimic or inhibitor in viral replication processes. It can be incorporated into synthetic analogs that inhibit critical stages in the viral replication pathway, showing effectiveness against viruses like HIV, hepatitis B and C, and herpes viruses .

Agricultural Chemical Development

In the agricultural sector, 4-O-Methyluracil-1-yl derivatives have been utilized to develop herbicides and insecticides. These compounds can interfere with the growth and development of weeds and pests, providing a chemical means to protect crops and increase agricultural productivity .

Molecular Biology and Genetics

This compound is used in molecular biology as a tool for understanding genetic mechanisms. It can be incorporated into experimental RNA strands to study base pairing, mutations, and RNA-protein interactions, which are crucial for gene expression and regulation .

Bioinformatics and Computational Chemistry

In silico studies utilize 4-O-Methyluracil-1-yl to model interactions with enzymes and other biological molecules. Computational analysis helps predict the binding affinity and stability of this compound within biological systems, aiding in the design of new drugs and therapeutic agents .

Cancer Prognostics

Research has shown that certain cancer types exhibit high levels of TYMS expression. Derivatives of 4-O-Methyluracil-1-yl can be used to study the prognostic significance of TYMS in cancer patients, potentially leading to personalized treatment strategies based on TYMS levels .

Neuroscience Research

There is emerging interest in the role of uracil derivatives in neuroscience. Studies suggest that these compounds may influence neurochemical pathways and could be relevant in the development of treatments for neurodegenerative diseases or cognitive disorders .

Mécanisme D'action

Target of Action

The primary target of 4-O-Methyluracil-1-yl is thymidylate synthase (TYMS) . TYMS is a crucial enzyme in nucleic acid metabolism, catalyzing a rate-limiting step in nucleotide synthesis . It plays a significant role in cell division and has emerged as a critical target in chemotherapy .

Mode of Action

4-O-Methyluracil-1-yl interacts with its target, TYMS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting nucleotide synthesis and ultimately affecting cell division . The compound’s mode of action is similar to that of 5-Fluorouracil, a widely used anticancer drug .

Biochemical Pathways

The action of 4-O-Methyluracil-1-yl primarily affects the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This disruption can lead to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and primarily excreted via renal routes .

Result of Action

The inhibition of TYMS by 4-O-Methyluracil-1-yl leads to a decrease in DNA replication and cell division . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, leading to their death . Therefore, 4-O-Methyluracil-1-yl has potential as a cytotoxic agent, particularly for the treatment of cancers .

Propriétés

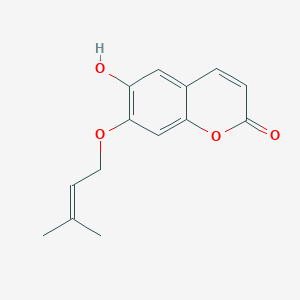

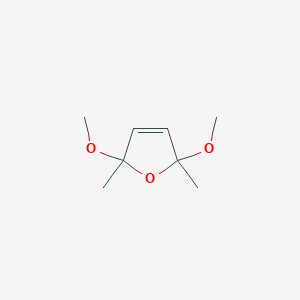

IUPAC Name |

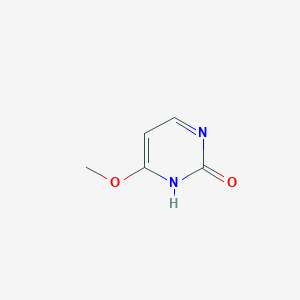

6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYQDFZPGAAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158357 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-pyrimidin-2-one | |

CAS RN |

133762-82-0, 18002-25-0 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)